2,3-Dimethyl-1H-indole-5-carboxylic acid

Catalog No.
S753276
CAS No.
14844-73-6
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-1H-indole-5-carboxylic acid

CAS Number

14844-73-6

Product Name

2,3-Dimethyl-1H-indole-5-carboxylic acid

IUPAC Name

2,3-dimethyl-1H-indole-5-carboxylic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-6-7(2)12-10-4-3-8(11(13)14)5-9(6)10/h3-5,12H,1-2H3,(H,13,14)

InChI Key

KHJGIMZYCBPOBG-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)O)C

The exact mass of the compound 2,3-Dimethyl-1H-indole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethyl-1H-indole-5-carboxylic acid is a highly substituted heterocyclic building block procured primarily for pharmaceutical library synthesis and advanced materials development [1]. Featuring a fully substituted pyrrole ring within the indole core, this compound provides a stable C5-carboxylic acid handle for standard peptide coupling while preventing unwanted side reactions at the notoriously reactive C2 and C3 positions [2]. It is typically supplied at ≥95–97% purity and serves as a critical precursor for N1-alkylated derivatives, PPARG modulators, and kinase inhibitors where rigid, electron-rich scaffolds are required for predictable downstream functionalization [3].

Substituting this compound with the cheaper, unsubstituted 1H-indole-5-carboxylic acid introduces severe regioselectivity issues during downstream functionalization [1]. The C3 position of an unsubstituted indole is highly nucleophilic, leading to competing C3-alkylation or C3-acylation during attempts to selectively modify the N1 position or the C5-carboxylic acid [2]. Furthermore, open C2/C3 positions are susceptible to oxidative degradation and dimerization under harsh coupling conditions. Procuring the 2,3-dimethyl analog effectively locks the pyrrole ring, forcing electrophiles to react exclusively at the N1 nitrogen or the C5 carboxylate, thereby eliminating complex purification steps and significantly improving overall synthetic yield [3].

Regiocontrol During N1-Alkylation Workflows

During standard N-alkylation procedures, unsubstituted indoles frequently yield a mixture of N1-alkylated and C3-alkylated products due to the ambident nucleophilicity of the indole core [1]. The 2,3-dimethyl substitution completely blocks the C3 position from standard aromatic substitution, redirecting alkylation exclusively to the N1 position under standard basic conditions, increasing the yield of the desired N1-alkylated intermediate by over 40% compared to the unsubstituted baseline [2].

Evidence DimensionN1-Alkylation Regioselectivity (Target vs. C3-Side Product)
Target Compound Data>95% N1-alkylation (C3 blocked)
Comparator Or Baseline1H-indole-5-carboxylic acid (typically ~60-70% N1-alkylation, 30-40% C3-alkylation)
Quantified Difference~30-40% reduction in C3-alkylated byproducts
ConditionsStandard basic alkylation (e.g., K2CO3, alkyl halide, DMF, room temperature)

Eliminates the need for complex chromatographic separation of N1/C3 isomers, directly lowering downstream processing costs and time.

Oxidative Stability Under Aggressive Coupling Conditions

The synthesis of pharmaceutical libraries often requires converting the C5-carboxylic acid into various amides using coupling reagents like HATU or EDC [1]. Unsubstituted indoles can undergo trace oxidation or dimerization at the C2/C3 double bond when exposed to excess coupling reagents or prolonged reaction times. The electron-donating but sterically protective 2,3-dimethyl groups stabilize the indole core, allowing for high-yield (>90%) amide formations without the formation of colored oxidative byproducts commonly observed with 1H-indole-5-carboxylic acid [2].

Evidence DimensionAmide Coupling Yield and Core Stability
Target Compound Data>90% yield of C5-amide with negligible core degradation
Comparator Or Baseline1H-indole-5-carboxylic acid (prone to trace C2/C3 oxidation/dimerization under prolonged coupling)
Quantified DifferenceSignificant reduction in colored oxidative byproducts and ~15-20% higher isolated yield of the target amide
ConditionsHATU/DIEA mediated amide coupling in DMF at room temperature

Ensures cleaner crude reaction mixtures, which is critical for high-throughput library synthesis where intermediate purification is minimized.

Direct Access to Dearomatized Indolenines

While standard basic conditions favor N-alkylation, specialized electrophilic conditions can force dearomatizing alkylation at the C3 position [1]. Because the C3 position already bears a methyl group, this reaction directly yields C3-quaternary indolenines. Unsubstituted indoles cannot form these quaternary centers without multiple sequential alkylation steps. Using 2,3-dimethyl-1H-indole-5-carboxylic acid provides a direct, one-step route to these complex 3,3-disubstituted indolenine scaffolds, which are highly valued in natural product synthesis and medicinal chemistry [2].

Evidence DimensionSteps to C3-Quaternary Indolenine
Target Compound Data1 step (direct dearomatizing alkylation)
Comparator Or Baseline1H-indole-5-carboxylic acid (requires ≥3 steps: double C3-alkylation)
Quantified DifferenceEliminates at least 2 synthetic steps
ConditionsElectrophilic alkylation (e.g., benzyl bromide, specific Lewis acid/base conditions)

Accelerates the synthesis of complex, 3D-rich spiro or quaternary indole scaffolds preferred in modern drug discovery by shortening the synthetic route.

High-Throughput Synthesis of PPARG Modulators

The compound is directly utilized as a core scaffold in the synthesis of non-agonist PPARG modulators, where the C5-carboxylic acid is coupled via HATU to various amines, and the 2,3-dimethyl groups ensure proper binding conformation and chemical stability during library generation[1].

Development of NMNAT2 Modulators

Procured as a starting material for synthesizing indole-5-carboxamide derivatives targeting NMNAT2, where the blocked C2/C3 positions prevent side reactions during multi-step library generation [2].

Synthesis of C3-Quaternary Indolenine Libraries

Used as a precursor for dearomatizing alkylation reactions to produce 3,3-disubstituted indolenines, providing a rapid one-step route to complex, 3D-rich spirocyclic scaffolds for drug discovery [3].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dimethyl-1H-indole-5-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types